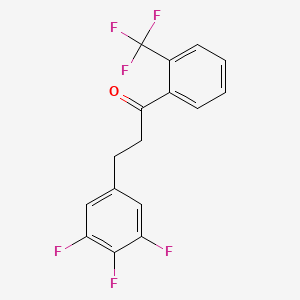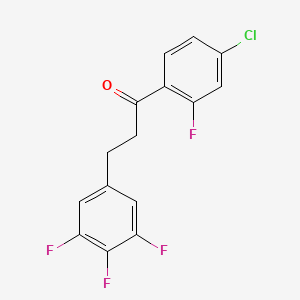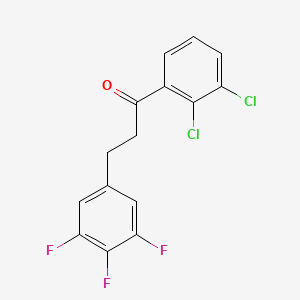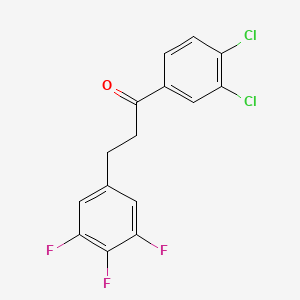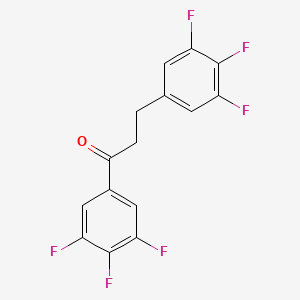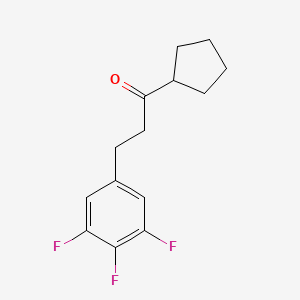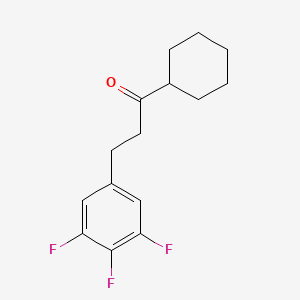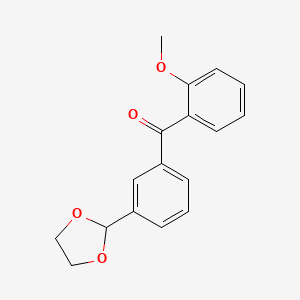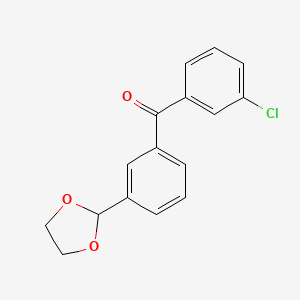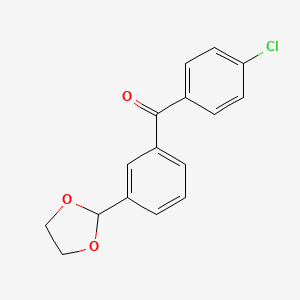
4-Methoxy-3-pyrrol-1-YL-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol This compound features a methoxy group attached to a benzoic acid moiety, with a pyrrole ring substituent at the meta position relative to the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-pyrrol-1-yl-benzoic acid typically involves the condensation of a methoxy-substituted benzaldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the use of 4-methoxybenzaldehyde and pyrrole in the presence of a catalyst such as iron(III) chloride, followed by oxidation to form the benzoic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets research-grade standards.
化学反应分析
Types of Reactions
4-Methoxy-3-pyrrol-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-3-pyrrol-1-yl-benzoic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or alcohol under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-pyrrol-1-yl-benzoic acid.
Reduction: 4-Methoxy-3-pyrrol-1-yl-benzyl alcohol.
Substitution: 4-Amino-3-pyrrol-1-yl-benzoic acid (if an amine is used as the nucleophile).
科学研究应用
4-Methoxy-3-pyrrol-1-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methoxy-3-pyrrol-1-yl-benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrrole ring system is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . Further research is needed to elucidate the specific pathways involved.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-pyrrol-1-yl-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Amino-3-pyrrol-1-yl-benzoic acid: Similar structure but with an amino group instead of a methoxy group.
4-Methoxy-3-pyrrol-1-yl-benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a carboxyl group.
Uniqueness
4-Methoxy-3-pyrrol-1-yl-benzoic acid is unique due to the presence of both a methoxy group and a pyrrole ring, which can confer distinct chemical and biological properties
属性
IUPAC Name |
4-methoxy-3-pyrrol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHEOVFMRNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
